molecular formula C9H19Br B13166527 1-Bromo-2,2,3-trimethylhexane

1-Bromo-2,2,3-trimethylhexane

Cat. No.: B13166527
M. Wt: 207.15 g/mol
InChI Key: PILMXIDNZQLZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2,3-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,2,3-trimethylhexane can be synthesized through the bromination of 2,2,3-trimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the carbon chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is conducted under controlled temperature and pressure conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2,3-trimethylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination.

    Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination: The major product is typically an alkene.

    Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,2,3-trimethylhexane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3-trimethylhexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The bromine atom’s presence makes the carbon chain more reactive towards nucleophiles or bases, facilitating various substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-methylhexane
  • 1-Bromo-2,2-dimethylhexane
  • 1-Bromo-2,3-dimethylhexane

Comparison

1-Bromo-2,2,3-trimethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This unique structure influences its reactivity and the types of reactions it can undergo compared to other similar brominated alkanes.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

1-bromo-2,2,3-trimethylhexane

InChI

InChI=1S/C9H19Br/c1-5-6-8(2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

PILMXIDNZQLZII-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.